1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone,monohydrochloride
Description
This compound is a synthetic cathinone derivative characterized by a benzodioxol ring substituted at the 4-position and a methylamino group at the β-keto position. Its hydrochloride salt form enhances solubility and stability, making it suitable for research applications. Cathinones are known for their stimulant effects, primarily via monoamine transporter inhibition (e.g., dopamine, serotonin).
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEXNJVGLIHORH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601344677 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797884-10-6 | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Methylenedioxymethcathinone (hydrochloride) typically involves the following steps:
Formation of the methylenedioxy ring: This is achieved by reacting a suitable precursor, such as 1,3-benzodioxole, with a halogenated ketone under acidic conditions.
Introduction of the methylamino group: The intermediate product is then reacted with methylamine to introduce the methylamino group.
Formation of the hydrochloride salt: The final product is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2,3-Methylenedioxymethcathinone (hydrochloride) are not well-documented in the public domain due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
2,3-Methylenedioxymethcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
Oxidation: Major products include ketones and carboxylic acids.
Reduction: Major products include alcohols.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
2,3-Methylenedioxymethcathinone (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for the development and validation of analytical methods.
Biology: To study the effects of synthetic cathinones on biological systems.
Medicine: Research into potential therapeutic applications and toxicological effects.
Mechanism of Action
The exact mechanism of action of 2,3-Methylenedioxymethcathinone (hydrochloride) is not fully understood. its structural similarity to other synthetic cathinones suggests that it may interact with the dopaminergic and serotonergic neurotransmitter systems. These interactions are known to be involved in feelings of pleasure, reward, and alertness.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three primary analogs:
Key Structural Variations :
- Benzodioxol Position : The target compound’s 4-position benzodioxol differs from Methylone’s 5-position, which may influence steric interactions with transporters .
- Amino Group: Methylamino vs. ethylamino (e.g., 2,3-Ethylone) alters lipophilicity and transporter affinity. Longer alkyl chains (ethyl) may prolong half-life but reduce dopamine selectivity .
Pharmacological and Toxicological Profiles
Neurotransmitter Reuptake Inhibition :
- Methylone: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with balanced affinity .
- 4-Bromomethcathinone: Bromine substitution may enhance dopamine transporter (DAT) selectivity, similar to other halogenated cathinones .
Neurotoxicity :
- Methcathinone (MC) and 3-Fluoromethcathinone (3-FMC) induce oxidative stress and dopaminergic toxicity in rodents .
- Benzodioxol-substituted cathinones (e.g., Methylone) show reduced neurotoxicity compared to non-substituted analogs, possibly due to modulated metabolism .
Metabolism :
- Ethylamino groups (e.g., 2,3-Ethylone) undergo N-dealkylation more readily than methylamino groups, producing longer-lasting metabolites .
- The 4-position benzodioxol in the target compound may lead to distinct Phase I/II metabolic pathways compared to Methylone’s 5-position isomer .
Biological Activity
1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone, monohydrochloride, commonly known as 2,3-Methylenedioxymethcathinone (hydrochloride) , is a synthetic cathinone that belongs to a class of compounds structurally related to cathinone, a stimulant found in the khat plant. This compound has garnered interest due to its psychoactive properties and potential therapeutic applications, although it is classified as a Schedule I substance in the United States.
- Molecular Formula : C11H14ClNO3
- Molecular Weight : 243.68 g/mol
- CAS Number : 1797884-10-6
- InChI Key : VDEXNJVGLIHORH-UHFFFAOYSA-N
Biological Activity
The biological activity of 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone is primarily associated with its stimulant effects, which are mediated through interactions with monoamine transporters. The compound has been shown to exhibit significant affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased levels of serotonin and norepinephrine in the synaptic cleft.
The primary mechanism of action involves the inhibition of reuptake of neurotransmitters:
- Serotonin : Inhibition leads to increased serotonergic activity, which may contribute to mood enhancement and euphoria.
- Norepinephrine : Increased norepinephrine levels can enhance alertness and energy.
Pharmacological Effects
1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone has been reported to produce effects similar to other stimulants and empathogens:
- Euphoria
- Increased sociability
- Enhanced sensory perception
However, these effects can be accompanied by adverse reactions such as anxiety, paranoia, and cardiovascular issues.
Study on Behavioral Effects
A study conducted on the behavioral effects of synthetic cathinones demonstrated that subjects administered with 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone exhibited increased locomotor activity and stereotypic behaviors typical of stimulant use. This underscores its potential for abuse and dependency.
Toxicological Profile
Research has highlighted the toxicological risks associated with synthetic cathinones. A review indicated that users reported severe side effects including:
- Cardiovascular complications (e.g., hypertension, tachycardia)
- Neurological issues (e.g., seizures)
The compound's toxicity profile necessitates further investigation into its long-term health impacts.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Primary Effects |
|---|---|---|---|
| 1-(1,3-benzodioxol-4-yl)-2-(methylamino)-1-propanone | 1797884-10-6 | 243.68 g/mol | Stimulant, empathogen |
| Mephedrone | 1189804-46-4 | 187.25 g/mol | Euphoria, increased energy |
| MDMA | 42542-10-9 | 193.25 g/mol | Empathogen, entactogen |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
